1-(4-Chlorobenzyl)piperidine
Overview
Description
1-(4-Chlorobenzyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a piperidine derivative that contains a chlorobenzyl group attached to the piperidine ring. This compound has been extensively studied for its potential therapeutic effects and has shown promising results in various areas of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to regulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. It can induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidine can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidine
- 1-(3,4-Dichlorobenzyl)piperidine
- 1-(4-Bromobenzyl)piperidine
These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific interactions with molecular targets, make it distinct from its analogs .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEXCMVFRCTUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404106 | |
Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-42-5 | |
Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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